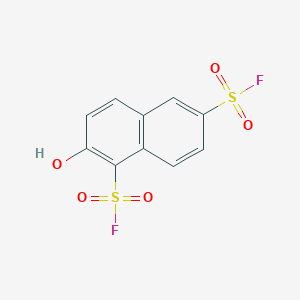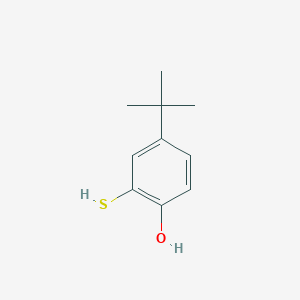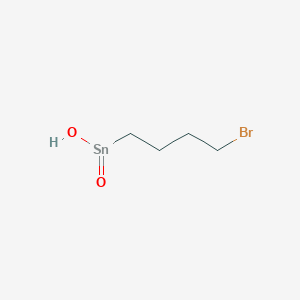![molecular formula C13H8F3NO2S B14599487 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61174-10-5](/img/structure/B14599487.png)
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target molecules. The sulfanyl group can also contribute to the compound’s reactivity and interactions with other chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene
- 4-Nitro-3-(trifluoromethyl)phenol
- 1-Nitro-4-(trifluoromethyl)-2-({[4-(trifluoromethyl)phenyl]sulfanyl}methyl)benzene
Uniqueness
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61174-10-5 |
|---|---|
Fórmula molecular |
C13H8F3NO2S |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
1-nitro-2-[4-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17(18)19/h1-8H |
Clave InChI |
XUNSVQVBCWCYMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


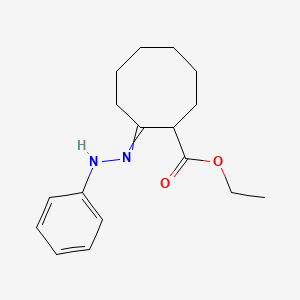

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
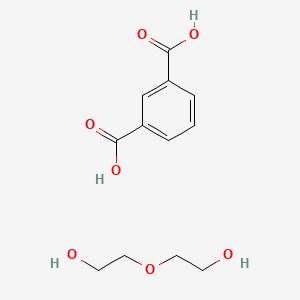


![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
